2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

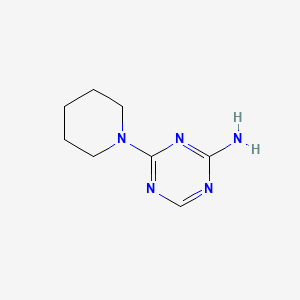

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid (BTB) is an organic compound with a unique structure that has been studied for its potential applications in a variety of scientific fields. BTB is chemically a carboxylic acid ester, and its chemical formula is C9H7NOS. It is a white crystalline solid that is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. BTB has been studied in a variety of research areas, including its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, showing good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). Another study highlighted the synthesis of new 2-substituted benzothiazole derivatives with promising antimicrobial activities, evaluated by disc diffusion method (Rajeeva et al., 2009).

Antiparasitic Properties

Compounds bearing the benzothiazole moiety have been investigated for their in vitro antiparasitic properties against parasites of the species Leishmania infantum and Trichomonas vaginalis, with findings suggesting that these properties greatly depend on the chemical structure of the substituted group at position 2 (Delmas et al., 2002).

Structural and Spectral Analysis

A structural and spectral analysis of a Mannich base derived from the benzothiazole compound has been performed, revealing insights into the conformation and hydrogen bonding interactions, which are crucial for understanding the compound's properties and potential applications (Franklin et al., 2011).

Antitumor Activities

The synthesized 2-arylsubstituted benzothiazole derivatives have been screened for antitumor activity, particularly against human cervical cancer cell lines, demonstrating significant cytotoxicity and highlighting the potential of benzothiazole derivatives in cancer research (Kini et al., 2007).

Coordination Polymers

The development of coordination polymers based on benzothiazole-derived ligands has been explored for their structural diversity and potential applications in materials science. These polymers exhibit various structural and dimensional diversities, offering insights into the versatile applications of benzothiazole compounds in constructing advanced materials (Ji et al., 2012).

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGMOJJRLDQPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427862 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-21-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)